molecular formula C9H22N4 B1589019 1,4,7,10-Tetraazacyclotridecane CAS No. 295-14-7

1,4,7,10-Tetraazacyclotridecane

Cat. No.: B1589019
CAS No.: 295-14-7
M. Wt: 186.3 g/mol
InChI Key: LADZJJOUGVGJHM-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclotridecane (CAS 295-14-7) is a macrocyclic alkylamine compound with the molecular formula C9H22N4 and a molecular weight of 186.30 g/mol . This versatile chemical serves as a fundamental building block in research, particularly for synthesizing complex ligands and chelating agents . For instance, it can be functionalized with additional donor groups like 8-methylquinoline to create ligands that form stable, characterized complexes with metal ions such as copper(II) . Its macrocyclic structure allows it to stabilize metal ions in defined coordination environments, making it valuable in the synthesis of compounds for potential applications in catalysis and materials science . Researchers also utilize derivatives of this core structure to develop bifunctional chelating agents for labeling biomolecules with radioactive isotopes for diagnostic studies . This product is hygroscopic and should be stored in a cool, dry place in a tightly sealed container . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Specifications: • CAS Number : 295-14-7 • Molecular Formula : C9H22N4 • Molecular Weight : 186.30 g/mol • Appearance : White to yellow powder • Solubility : Soluble in water Safety Information: This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always use personal protective equipment, handle in a well-ventilated area, and refer to the Safety Data Sheet for detailed handling and disposal guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,7,10-tetrazacyclotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N4/c1-2-10-4-6-12-8-9-13-7-5-11-3-1/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADZJJOUGVGJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467124
Record name 1,4,7,10-TETRAAZACYCLOTRIDECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295-14-7
Record name 1,4,7,10-TETRAAZACYCLOTRIDECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Creation of Open or Labile Coordination Sites:a Fundamental Strategy in Designing Biomimetic Catalysts is to Use the Macrocycle to Provide a Stable Coordination Environment While Leaving One or More Coordination Sites on the Metal Ion Available to Bind and Activate a Substrate. the Tetraazamacrocycle Typically Binds in a Planar or Folded Fashion, Occupying Four Coordination Sites. This Leaves Axial Positions on the Metal Ion Open for Molecules Like Water, Which Can Be Deprotonated to Form a Metal Bound Hydroxide—a Potent Nucleophile for Mimicking Hydrolytic Enzymes.nih.govin Oxidation Catalysis, These Open Sites Are Where Molecular Oxygen or Other Oxidants Can Bind and Become Activated.iupac.org

Table 2: Comparison of Second-Order Rate Constants for the Hydrolysis of bis(4-nitrophenyl)phosphate (BNPP) by Different Zn(II)-Macrocycle Complexes
ComplexMacrocycle BaseModifying Group/SpacerkBNPP (M-1 s-1)Reference
Zn( researchgate.netaneN4)1,4,7,10-Tetraazacyclododecane (B123705)None1.1 x 10-5 nih.gov
ZnL11,4,7,10-TetraazacyclododecaneTriazine spacer6.1 x 10-5 nih.gov
ZnL31,4,7,10-TetraazacyclododecanePyridine spacer5.1 x 10-5 nih.gov
ZnL61,4,7,10-TetraazacyclododecaneAzacrown pendant5.7 x 10-5 nih.gov

This table illustrates the design principle of functionalization, showing how adding different spacers to a related macrocycle enhances its enzymatic-like hydrolytic activity compared to the parent complex.

Supramolecular Chemistry and Molecular Recognition by 1,4,7,10 Tetraazacyclotridecane Derivatives

Host-Guest Interactions and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a binding cavity, and a guest molecule that fits within it. The interactions between the host and guest are typically non-covalent and can include hydrogen bonding, ion-dipole interactions, van der Waals forces, and hydrophobic effects. Derivatives of 1,4,7,10-tetraazacyclotridecane, with their flexible 13-membered ring, are capable of adopting conformations that allow for the selective binding of various guest molecules.

Tetraaza macrocycles are well-known for their ability to form stable complexes with a variety of metal ions. The stability of these complexes is influenced by factors such as the size of the macrocyclic cavity, the nature of the metal ion, and the presence of functional groups on the macrocycle. While specific stability constants for this compound with a wide range of ions are not extensively documented in readily available literature, studies on similar macrocycles provide insight into their ion recognition capabilities.

For instance, the stability of metal complexes with tetraaza macrocycles is known to be dependent on the match between the metal ion's ionic radius and the macrocycle's cavity size. Molecular mechanics calculations have estimated the "hole size" for various tetraaza macrocycles, which can be correlated with their selectivity for different metal ions. consensus.app Generally, larger chelate rings can lead to greater stabilization for smaller metal ions, while larger metal ions may be destabilized by the increased ring size. consensus.app

A study on the formation constants of complexes between 1,5,9,13-tetraazacyclohexadecane (B3050279) ( nih.govaneN4) and several metal ions revealed the following stability constants (log K₁) at 25°C in 0.1 mol dm⁻³ NaNO₃: Zn(II) at 13.02, Cd(II) at 12.65, and Pb(II) at 9.29. rsc.org For comparison, the 14-membered macrocycle, isocyclam, showed log K₁ values of 15.44 for Zn(II), 11.84 for Cd(II), and 10.86 for Pb(II) under the same conditions. rsc.org This data highlights the influence of ring size on metal ion selectivity.

In addition to metal ions, functionalized tetraaza macrocycles can also recognize anions and small organic molecules. A fluorescent bis(acridino)-macrocycle sensor demonstrated the ability to form stable 1:1 complexes with Al³⁺, Pb²⁺, Cd²⁺, and Zn²⁺. researchgate.net The stability of these complexes is influenced by the chemical character of the metal ions. researchgate.net

Metal Ion nih.govaneN4 log K₁Isocyclam log K₁
Zn(II)13.0215.44
Cd(II)12.6511.84
Pb(II)9.2910.86

Derivatives of tetraaza macrocycles have been explored for their interactions with biomolecules, which is of significant interest in the development of therapeutic and diagnostic agents. These interactions can range from electrostatic binding to the phosphate (B84403) backbone of DNA to more specific interactions with proteins.

Metal complexes of functionalized 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) have been shown to possess DNA-cleavage properties. nih.gov For example, a copper(II) complex of a crown-ether-functionalized cyclen displayed efficient catalytic activity towards the cleavage of plasmid DNA under physiological conditions. nih.gov While direct studies on this compound are scarce, it is plausible that its derivatives could exhibit similar reactivity.

Furthermore, derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) have been conjugated to peptides, such as those containing the Arg-Gly-Asp (RGD) sequence, for targeting integrin αvβ3, a protein overexpressed in tumor neovasculature. icm.edu.pl These conjugates, when labeled with radionuclides, can be used for tumor imaging. icm.edu.pl Another example involves the conjugation of DOTA to the vascular endothelial growth factor (VEGF) protein for the recognition of VEGF receptors. mdpi.com These examples with the closely related DOTA highlight the potential of functionalized this compound derivatives to be tailored for specific interactions with proteins.

Inclusion Complexes with Macrocyclic Hosts (e.g., Cucurbiturils)

Inclusion complexes are formed when a guest molecule is encapsulated within the cavity of a host molecule. Cucurbiturils are a family of macrocyclic hosts with a rigid, hydrophobic cavity and two polar carbonyl-lined portals, making them excellent hosts for a variety of guest molecules, including derivatives of tetraaza macrocycles.

The formation and stability of inclusion complexes can be characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Isothermal Titration Calorimetry (ITC). These methods provide valuable information about the structure of the complex, the stoichiometry of the host-guest interaction, and the thermodynamic parameters of complexation.

A study on the inclusion complex of cucurbit rsc.orguril with protonated 1,7-dimethyl-1,4,7,10-tetraazacyclododecane (B1244275) tetrahydrochloride revealed the formation of a 1:1 complex. researchgate.net The structure of this complex was characterized using NMR and single-crystal X-ray diffraction, which showed a distinct packing structure. researchgate.net Isothermal titration calorimetry has been used to determine the association constants (Ka) of ternary complexes involving cucurbit rsc.orguril, with a final Ka value of approximately 2.36 × 10¹¹ M⁻² in PBS, indicating a very stable complex. researchgate.net

Thermodynamic Parameters for a Cucurbit rsc.orguril Ternary Complex
ParameterValueMethod
K₁ (M⁻¹)(1.53 ± 0.05) × 10⁶ITC
K₂ (M⁻¹)(1.54 ± 0.04) × 10⁵ITC
Ka (M⁻²)~2.36 × 10¹¹Calculated

Self-Assembly Processes Involving this compound Scaffolds

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, can self-assemble in aqueous solution to form various nanostructures, such as micelles and nanoparticles.

Derivatives of this compound can be functionalized with hydrophobic moieties to create amphiphilic molecules capable of self-assembly. Studies on amphiphilic polyamine analogs have shown that they can self-assemble into spherically shaped nanoparticles whose size is dependent on the length of the hydrophobic alkyl group. These self-assembled structures present a large number of positive charges on their surface, which can be utilized for binding with nucleic acids, suggesting potential applications in gene delivery.

Biomimetic Research Utilizing 1,4,7,10 Tetraazacyclotridecane Systems

Mimicry of Biological Metal-Oxygen Intermediates

The interaction between metal ions and oxygen is central to numerous biological processes, including respiration and metabolic oxidation, which are catalyzed by metalloenzymes like cytochromes P-450. iupac.org These enzymes utilize metal centers to bind and activate molecular oxygen, often forming highly reactive metal-oxygen intermediates (e.g., superoxide, peroxide, or oxo species) to carry out oxidation reactions with high specificity. iupac.org Bioinspired catalysts that mimic this function are of great interest for developing new, selective oxidation methods in chemistry. escholarship.org

While specific studies detailing the isolation of metal-oxygen intermediates with 1,4,7,10-tetraazacyclotridecane are not extensively documented, the principles are well-established within the broader class of tetraazamacrocyclic ligands. Research on related macrocycles, such as those with 12- or 14-membered rings, demonstrates that these ligands can stabilize metal ions (like Fe, Mn, or Ni) in various oxidation states, allowing for the study of their reactions with oxygen and other oxidants. iupac.orgresearchgate.net The macrocycle provides a robust platform that prevents the metal center from undergoing undesirable side reactions, thereby facilitating the formation of species that can model the active sites of monooxygenase enzymes. iupac.org The design of these mimics often involves creating coordinatively unsaturated metal complexes where the macrocycle occupies the equatorial positions, leaving axial sites free to interact with oxygen or other substrates. iupac.org

Membrane Transport Models and Active Transport Simulation

The transport of ions and molecules across biological membranes is a vital process, often mediated by specialized channel or carrier proteins. cd-bioparticles.net Active transport, which moves substances against their concentration gradient, requires energy and is crucial for maintaining cellular homeostasis. Macrocyclic compounds, known as ionophores, can facilitate ion transport across lipid bilayers and are frequently used to create simplified, synthetic models of these biological transport systems. cd-bioparticles.netgoogle.com

This compound ( nih.govaneN4) and its derivatives have been explicitly identified as key components in models simulating membrane transport. Macrocyclic polyamines, including a dione (B5365651) derivative of nih.govaneN4, have been investigated as ionophores for carrying cations across membranes. researchgate.net The general principle involves the macrocycle binding an ion, which shields its charge with a hydrophobic exterior, enabling the complex to diffuse through the hydrophobic lipid membrane. cd-bioparticles.net

A significant application is found in liposome-based systems designed for targeted drug and radionuclide delivery. google.comgoogle.com.pg In these models, an ionophore is embedded in the liposome's lipid membrane to transport a specific metal ion (e.g., a copper radionuclide for medical imaging) from the outside solution into the liposome's aqueous interior. google.comgoogle.com.pg Inside, a high concentration of a strong chelating agent, such as this compound or its tetraacetic acid derivative (TRITA), is encapsulated. google.comgoogle.comgoogle.com.pgunits.it The transported ion is then "trapped" by the macrocycle, which forms a highly stable complex, preventing the ion from leaking back out. This system effectively simulates a form of active transport by using a chemical potential gradient (the high affinity of the internal chelator) to drive the accumulation of the ion inside the vesicle. google.com

A study investigating the selective transport of lead(II) ions across membranes also analyzed the Pb(II)- nih.govaneN4 complex, highlighting the role of such macrocycles in separating specific metal ions from mixtures. muni.cz

Table 1: Components of a Liposomal Membrane Transport Model Utilizing nih.govaneN4 Derivatives
ComponentFunctionSpecific ExampleReference
Lipid BilayerForms the vesicle and acts as the hydrophobic barrier.Phospholipids (e.g., from soy or egg yolk) google.com
IonophoreTransports metal ions across the lipid bilayer.Carbostyril (2-hydroxyquinoline) google.com
Internal ChelatorTraps the transported metal ion inside the liposome.This compound ( nih.govaneN4) google.comgoogle.com.pg
Transported SpeciesThe ion being moved across the membrane.Copper isotopes (e.g., 64Cu, 67Cu) google.comgoogle.com.pg

Design Principles for Mimicking Enzymatic Reactivity

The successful design of enzyme mimics using this compound and related macrocycles relies on several key principles that allow for the tuning of their structure and reactivity.

Advanced Spectroscopic and Structural Elucidation of 1,4,7,10 Tetraazacyclotridecane Complexes

X-ray Crystallography of 1,4,7,10-Tetraazacyclotridecane and Its Metal Complexes

Crystal structures of metal complexes with tetraaza macrocycles, including the closely related 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), reveal that the ligand's flexibility allows it to accommodate a variety of metal ions. researchgate.net For instance, copper(II) complexes of oxatriaza macrocycles, which are structurally similar to tetraaza macrocycles, have been shown to adopt distorted square pyramidal geometries. rsc.org In these structures, the donor atoms of the macrocycle and additional ligands like halides or water molecules coordinate to the central metal ion. rsc.org The degree of folding of the macrocycle is often dependent on the size of the metal ion it encapsulates. rsc.org

The structural analysis of these complexes is crucial for understanding their stability and reactivity. For example, the crystal structure of a europium(III) complex with a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivative confirmed the coordination of the metal ion and provided a basis for understanding its solution behavior. acs.org Similarly, the structure of a Gd(III)-DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) derivative was established by X-ray crystallography, offering insights into its potential as a redox-sensitive MRI contrast agent. nih.gov

Conformational Analysis in Solid State

Studies on similar macrocyclic systems, such as 1,4,7-trithiacyclononane (B1209871), have employed computational methods like molecular mechanics and density functional theory (DFT) to explore conformational preferences. nih.gov These studies have shown that the conformations observed in the crystal state are typically low-energy conformers. nih.gov For instance, a study on 1,4,7-trithiacyclononane identified C1, C2, and C3 symmetry conformers, with their relative energies being dependent on the computational method used. nih.gov This highlights the importance of combining experimental X-ray data with theoretical calculations for a comprehensive conformational analysis.

Impact of Ligand Derivatization on Coordination Geometry

Derivatization of the closely related cyclen macrocycle has been extensively studied. rsc.org The attachment of pendant arms, such as acetate (B1210297) or phosphonate (B1237965) groups, transforms the macrocycle into a powerful chelator capable of forming highly stable complexes with a variety of metal ions, including lanthanides. rsc.orgnih.gov The nature of these pendant arms has a direct impact on the coordination geometry and the properties of the resulting complex. For example, the design of DO3A derivatives with thiol-terminated linkers was guided by computational docking with human serum albumin, and the resulting Gd(III) complexes were evaluated as potential MRI contrast agents. nih.gov The coordination environment, as confirmed by X-ray crystallography for one of the complexes, is crucial for its relaxivity and binding affinity. nih.gov

The versatility of DOTA and its derivatives in complexing a wide range of metal ions for various imaging modalities underscores the importance of ligand design in tuning the properties of the final complex. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of this compound complexes in solution. ¹H, ¹³C, and ¹⁵N NMR provide detailed information about the chemical environment of the nuclei within the complex. nih.govresearchgate.net

In diamagnetic complexes, the chemical shifts and coupling constants of the macrocyclic protons and carbons can be used to deduce the conformation of the chelate rings. For paramagnetic complexes, the presence of the unpaired electron leads to significant shifts and broadening of the NMR signals. However, these paramagnetic shifts can also provide valuable structural information.

For example, NMR studies of lanthanide(III) complexes with DOTA analogues containing methylenephosphonate arms have been used to investigate their conformational properties in solution. nih.gov The experimental ¹³C NMR shifts, in conjunction with DFT calculations, helped to identify the major isomer present in solution. nih.gov Similarly, NMR titration experiments have been employed to study the complexation of a purine-cyclen conjugate with Cu²⁺ ions, revealing the binding sites and stoichiometry of the complexes formed. mdpi.com

Nucleus Information Gained
¹HConformation of chelate rings, proton exchange rates, dynamic processes.
¹³CCarbon framework, presence of different isomers, ligand conformation.
¹⁵NDirect probe of the coordination environment of the nitrogen donor atoms.

Solution Dynamics and Exchange Processes

NMR spectroscopy is particularly well-suited for studying dynamic processes in solution, such as conformational changes and ligand exchange. Variable-temperature NMR experiments and two-dimensional exchange spectroscopy (EXSY) are common techniques used to investigate these dynamics. researchgate.net

The dynamic behavior of lanthanide-DOTA-type complexes has been extensively studied using these methods. researchgate.net These studies have revealed that the complexes can undergo intramolecular exchange processes, such as the inversion of the five-membered chelate rings and the rotation of the pendant arms. nih.gov The rates of these processes can be determined from the NMR data, providing insights into the rigidity and stability of the complexes. For instance, in [Lu(DOTA)]⁻, the arm rotation is a one-step process, while in a phosphonate analogue, it occurs in a stepwise manner. nih.gov

Understanding these dynamic processes is crucial for applications such as MRI, where the exchange of water molecules coordinated to the metal ion is a key parameter determining the efficiency of the contrast agent.

Electronic Absorption (UV-Vis) and Electron Spin Resonance (ESR) Spectroscopy

Electronic absorption (UV-Vis) and electron spin resonance (ESR) spectroscopy are complementary techniques that provide information about the electronic structure of metal complexes of this compound.

UV-Vis spectroscopy probes the electronic transitions within the complex. For transition metal complexes, d-d transitions and charge-transfer bands can be observed. The positions and intensities of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonds. For instance, the UV-Vis spectra of copper(II) complexes with oxatriaza macrocycles show d-d absorption bands in the visible region, which are characteristic of the Cu(II) ion in a particular coordination environment. rsc.org

ESR spectroscopy, also known as electron paramagnetic resonance (EPR), is a technique that is specific to species with unpaired electrons, such as many transition metal complexes and organic radicals. wikipedia.org The ESR spectrum provides information about the g-factor and hyperfine coupling constants, which are sensitive to the electronic environment of the unpaired electron. This information can be used to determine the oxidation state of the metal ion and to probe the nature of the metal-ligand bonding. ESR has been used to establish the divalent state of copper ions in complexes with substituted thiosemicarbazones. researchgate.net The technique is particularly useful for studying paramagnetic complexes in both solution and frozen states.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local atomic and electronic structure of a specific element in a material, including metal complexes in various states. researchgate.net The technique is element-specific and can be applied to crystalline and amorphous materials, as well as solutions. rsc.org XAS is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. researchgate.net The position of the absorption edge is sensitive to the oxidation state, with higher oxidation states generally resulting in a shift to higher energies. researchgate.net

The EXAFS region contains information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. rsc.org Analysis of the EXAFS data can provide precise bond lengths and coordination numbers. This technique is particularly valuable for studying the structure of metal complexes in solution or in non-crystalline states where single-crystal X-ray diffraction is not applicable. For example, EXAFS has been used to determine that in methyl acrylate–TiCl₄ complexes in solution, the titanium atom is coordinated to two oxygen and four chlorine atoms. rsc.org

Mass Spectrometry Techniques (e.g., MALDI-TOF)

Mass spectrometry (MS) serves as a powerful analytical tool for the characterization of this compound and its metal complexes. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are instrumental in determining the molecular weight, stoichiometry, and fragmentation patterns of these compounds. Time-of-Flight (TOF) analyzers are commonly coupled with these ionization methods to provide high-resolution mass data.

Detailed analysis of the mass spectra of metal complexes of tetraaza macrocycles offers significant insights into their structure and stability in the gas phase. The observed ions can confirm the formation of expected complexes and reveal the presence of various species in solution, including mononuclear and polynuclear complexes.

A study on a related 13-membered tetraaza macrocycle, 1,5,8,11-tetraazacyclotridecane-2,4-dione (a dione (B5365651) derivative of the titular compound), provides valuable data on the mass spectrometric behavior of such ligands. In this research, Electrospray (ES) and Fast Atom Bombardment (FAB) mass spectrometry were utilized to characterize lanthanide complexes. ias.ac.iniaea.org The data confirmed the formation of both mononuclear and trinuclear species. For instance, the ES mass spectrum of the lanthanum complex showed a molecular ion peak at m/z = 477, corresponding to [La(tatd)Cl₂(H₂O)₃]Cl, while the trinuclear complex [2{La(tatd)Cl₂(H₂O)₃}LaCl₃]Cl₂ was observed at m/z = 1201. ias.ac.in Similarly, the FAB mass spectrum of the neodymium complex, [Nd(tatd)Cl₂(H₂O)₃]Cl, displayed a molecular ion peak at m/z = 482, with its trinuclear counterpart appearing at m/z = 1207. ias.ac.in

The fragmentation pattern of the uncomplexed macrocycle itself can also be studied. For the 1,5,8,11-tetraazacyclotridecane-2,4-dione ligand, the mass spectrum showed the molecular ion (M⁺) peak at m/z = 214, with the base peak appearing at m/z = 44, corresponding to the [NHCH₂CH₂]⁺ fragment. ias.ac.in

The choice of ionization technique can influence the observed species. ESI is considered a "soft" ionization method that often preserves non-covalent interactions, making it suitable for studying complex formation. nih.gov However, phenomena such as in-source fragmentation or reduction of the metal center (e.g., Cu(II) to Cu(I)) can occur during the electrospray process and must be considered when interpreting the spectra. nih.gov

For the parent ligand, this compound, predicted mass spectrometry data can be calculated. These predictions are useful for identifying the molecular ion and common adducts in experimental spectra.

Predicted Mass Spectrometry Data for this compound (C₉H₂₂N₄)
Adductm/zPredicted CCS (Ų)
[M+H]⁺187.19173148.3
[M+Na]⁺209.17367148.6
[M-H]⁻185.17717137.2
[M+NH₄]⁺204.21827156.0
[M+K]⁺225.14761145.0
[M+H-H₂O]⁺169.18171142.4
[M+HCOO]⁻231.18265154.0
[M+CH₃COO]⁻245.19830153.2
[M+Na-2H]⁻207.15912150.4
[M]⁺186.18390128.8
[M]⁻186.18500128.8
Experimental Mass Spectrometry Data for Lanthanide Complexes of 1,5,8,11-Tetraazacyclotridecane-2,4-dione (tatd)
ComplexIonization MethodObserved m/z
[La(tatd)Cl₂(H₂O)₃]ClElectrospray (ES)477
[2{La(tatd)Cl₂(H₂O)₃}LaCl₃]Cl₂Electrospray (ES)1201
[Nd(tatd)Cl₂(H₂O)₃]ClFast Atom Bombardment (FAB)482
[2{Nd(tatd)Cl₂(H₂O)₃}NdCl₃]Cl₂Fast Atom Bombardment (FAB)1207

Computational Chemistry and Theoretical Modeling of 1,4,7,10 Tetraazacyclotridecane and Its Complexes

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and dynamics simulations are powerful tools to understand the behavior of flexible molecules like cyclen and its complexes in different environments. nih.govwikipedia.org These methods rely on classical mechanics to model the interactions between atoms, providing insights into conformational preferences and dynamic processes. acs.org

Conformational Analysis and Energy Landscapes

The conformational landscape of cyclen is complex due to the flexibility of the 12-membered ring. The most stable conformation is generally found to be the square rsc.org conformation, where each of the four ethylene (B1197577) bridges adopts a gauche conformation.

Monte Carlo simulations of a single cyclen molecule in water have shown that the surrounding solvent structure is significantly influenced by the ligand. yale.edu These simulations revealed that two water molecules are specifically oriented towards the center of the macrocycle, one above and one below the plane of the nitrogen atoms. yale.edu This highlights the importance of explicit solvent models in accurately capturing the conformational behavior of cyclen in aqueous solutions.

For cyclen-metal complexes, the coordination to a metal ion imposes significant constraints on the ligand's conformation. The resulting geometry is a balance between the optimal coordination geometry for the metal ion and the inherent conformational preferences of the cyclen ring.

Estimation of Intramolecular Strain Energy

The strain energy of a cyclic molecule is a measure of the extra energy it possesses compared to an analogous acyclic, strain-free molecule. This strain arises from several factors, including bond angle distortion (angle strain), deviation from ideal staggered dihedral angles (torsional strain), and non-bonded steric interactions (transannular strain).

Quantitative values for the intramolecular strain energy of unsubstituted cyclen are not prominently reported in dedicated studies. However, the principles of strain energy in cycloalkanes are well-established. libretexts.orgumass.edu For instance, cyclohexane (B81311) is considered virtually strain-free, while smaller rings like cyclobutane (B1203170) and cyclopropane (B1198618) have significant strain energies of approximately 26.3 kcal/mol and 27.5 kcal/mol, respectively. rsc.org Larger rings can also possess strain due to unfavorable transannular interactions. libretexts.org The strain within the cyclen macrocycle is a crucial factor influencing the stability and reactivity of its metal complexes.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of cyclen and its derivatives due to its favorable balance of accuracy and computational cost. nih.govnih.gov

Electronic Structure Analysis of Metal-Ligand Bonding

DFT calculations have been instrumental in elucidating the nature of the metal-ligand bonds in cyclen complexes. Studies on a variety of metal complexes with cyclen and its functionalized derivatives have provided detailed insights into the coordination environment. For example, in a copper(II) molybdate (B1676688) complex of cyclen, the copper atom adopts a distorted square-pyramidal geometry with the four nitrogen atoms of the cyclen ligand forming the base. researchgate.net

Relativistic DFT calculations on bismuth (Bi) and actinium (Ac) complexes with cyclen and its derivatives have explored the influence of the metal ion and ligand structure on the stability and bonding of the complexes. europa.eulibretexts.org These studies have analyzed the metal-ligand interactions using methods like the Extended Transition State (ETS) and Quantum Theory of Atoms in Molecules (QTAIM), revealing the degree of ionic and covalent character in the bonds. europa.eu

The electronic structure of d-metal complexes is significantly influenced by the ligand field, which can be effectively modeled with DFT. libretexts.orgnih.gov The arrangement of the nitrogen atoms in cyclen creates a strong field that dictates the splitting of the metal's d-orbitals, which in turn determines the magnetic and spectroscopic properties of the complex.

Prediction of Spectroscopic Properties

DFT and its time-dependent extension (TD-DFT) are widely used for the prediction of various spectroscopic properties, including vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). aip.org

Theoretical investigations on lanthanide complexes with DOTA, a derivative of cyclen, have demonstrated that DFT calculations can successfully predict the local symmetry of the metal ion. nih.govresearchgate.netrsc.org This is crucial for interpreting their spectroscopic properties, particularly their luminescence. nih.govrsc.org Furthermore, DFT calculations have been employed to rationalize the electronic transitions observed in the UV-Vis spectra of novel sulfur-containing derivatives of cyclen. mit.edu

The accuracy of predicted spectroscopic properties can be enhanced by using machine learning models trained on DFT-calculated descriptors. aip.orgnih.gov These approaches can rapidly predict properties like absorption spectra from low-cost ground-state DFT calculations. aip.org

Ab Initio and CASSCF (Complete Active Space Self-Consistent Field) Methods for Electronic Structure

For a more rigorous description of the electronic structure, particularly for systems with strong electron correlation or for studying excited states, ab initio methods beyond DFT are employed. uzh.ch

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying such systems, as it allows for a multi-configurational description of the wavefunction. researchgate.netosti.gov This is particularly important for accurately describing bond breaking, electronic excited states, and the electronic structure of transition metal complexes where multiple d-orbital configurations can be close in energy. While CASSCF calculations are computationally demanding, they provide a more accurate picture of the electronic structure than single-reference methods like Hartree-Fock or standard DFT.

Studies on related systems, such as lanthanide complexes, have employed ab initio methods to understand the involvement of f-electrons in bonding. researchgate.net While dedicated CASSCF studies on the parent cyclen molecule are not abundant in the literature, the methodology is well-suited for investigating the intricate electronic structures of its transition metal and lanthanide complexes. The choice of the active space in a CASSCF calculation is crucial and typically includes the metal d- or f-orbitals and the coordinating orbitals of the ligand. osti.gov

Computational Approaches to Reaction Mechanism Elucidation

The study of reaction mechanisms involving 1,4,7,10-Tetraazacyclotridecane and its metallic complexes through computational means is a specialized area of research. These theoretical investigations are crucial for understanding the step-by-step processes of ligand association, dissociation, and conformational changes that are often difficult to observe experimentally.

Theoretical Frameworks and Methodologies

Density Functional Theory (DFT) stands as a primary workhorse for exploring the reaction mechanisms of tetraazamacrocyclic complexes. This method provides a good balance between computational cost and accuracy for systems containing transition metals. By employing DFT, researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state.

Key computational techniques employed in mechanism elucidation include:

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that represents the transition state of a reaction step. This is a critical calculation as the structure and energy of the transition state determine the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it correctly connects the desired reactants and products on the reaction pathway.

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic behavior of the macrocycle and its complexes in solution, helping to understand the role of the solvent and the conformational flexibility of the ligand in the reaction mechanism.

Application to Tetraazamacrocycles

While specific, in-depth computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar, more common macrocycles like 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). For instance, computational studies on cyclen-based complexes have been instrumental in understanding the mechanisms of complexation and decomplexation, which are vital for applications such as medical imaging and radiotherapy where the stability of the complex is paramount.

These studies often reveal multi-step pathways involving conformational rearrangements of the macrocycle to accommodate the metal ion. The protonation state of the amine groups is also a critical factor, and computational models can predict the most likely protonation states under different pH conditions and their influence on the reaction mechanism.

A hypothetical reaction mechanism for the complexation of a metal ion (Mⁿ⁺) by this compound could be computationally investigated by modeling the following steps:

Initial encounter and outer-sphere association of the solvated metal ion and the macrocycle.

Stepwise displacement of solvent molecules from the metal's coordination sphere by the nitrogen donor atoms of the macrocycle.

Conformational changes of the macrocycle to achieve the most stable coordination geometry.

Each of these steps would be characterized by its own energy barrier and intermediates, which can be modeled computationally.

The table below outlines the types of data that would be generated from such a computational study.

Reaction StepComputational MethodKey Calculated ParametersSignificance
Reactant & Product Geometry OptimizationDFTBond lengths, bond angles, dihedral angles, total electronic energyProvides stable structures and energies of initial and final states.
Transition State SearchDFT (e.g., QST2, QST3, Berny)Structure of the transition state, activation energy (Ea)Identifies the energy barrier and the geometry at the peak of the reaction coordinate.
Vibrational Frequency AnalysisDFTVibrational frequenciesConfirms minima (no imaginary frequencies) and transition states (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC)DFTReaction path from transition state to reactants and productsVerifies that the found transition state connects the correct minima.

Table 1: Computational Data for Reaction Mechanism Elucidation

Future computational research focusing specifically on this compound will be invaluable for designing new complexes with tailored reactivity and for understanding their behavior in various chemical and biological environments.

Selected Biomedical and Therapeutic Research Applications of 1,4,7,10 Tetraazacyclotridecane Derivatives

Radiopharmaceutical Development and Diagnostic Imaging Agents

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling the visualization, characterization, and measurement of biological processes at the molecular level. Derivatives of tetraaza macrocycles are instrumental in this field, serving as bifunctional chelators that securely bind a radionuclide while being attached to a biomolecule that targets specific cells or tissues.

Chelator Design for Radionuclides

The efficacy of a radiopharmaceutical is highly dependent on the stability of the complex formed between the radionuclide and the chelating ligand. The chelator must bind the metal ion tightly to prevent its release in vivo, which could lead to off-target radiation exposure and diminished image quality or therapeutic effect. Derivatives of tetraaza macrocycles, particularly those with carboxylate pendant arms like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are widely used due to their ability to form exceptionally stable complexes with numerous medically relevant radionuclides. nih.govsigmaaldrich.combiosynth.comtcichemicals.com

These macrocyclic chelators can be tailored to accommodate a variety of metal ions, making them versatile platforms for different imaging and therapeutic modalities.

Scandium (Sc-43, Sc-44, Sc-47): The radioisotopes of scandium offer a "theranostic" pair, where Sc-44 (a positron emitter) can be used for PET imaging to diagnose and stage disease, while Sc-47 (a beta emitter) can be used for targeted radionuclide therapy. frontiersin.org The chemical identity between the diagnostic and therapeutic agents ensures that the biodistribution seen in the PET scan accurately predicts the dose delivery of the therapeutic agent. rsc.org DOTA and its analogs form stable complexes with scandium isotopes, making them ideal for developing these matched-pair agents. frontiersin.org

Copper-64 (Cu-64): As a radionuclide with both positron (β+) and beta (β-) emissions, Cu-64 is an archetypal theranostic agent suitable for both PET imaging and radiotherapy. elsevierpure.commdpi.com The well-established coordination chemistry of copper allows for its stable chelation by tetraaza macrocycles, which is crucial for creating robust radiopharmaceuticals. mdpi.comacs.org

Silver (Ag-103, Ag-111): Silver radioisotopes also present a theranostic potential, with Ag-111 being a β- emitter for therapy and Ag-103 being a positron emitter for PET imaging. nih.govmdpi.com The development of stable chelators for silver is an active area of research to harness the potential of this theranostic triplet. nih.govmdpi.com

Lanthanides: The lanthanide series of elements offers a wealth of properties for medical imaging. Gadolinium(III) (Gd(III)) is the most widely used element for MRI contrast agents due to its paramagnetic properties. sigmaaldrich.com DOTA-based complexes of Gd(III) are clinically established MRI contrast agents. tcichemicals.com Other lanthanides, such as Europium (Eu) and Terbium (Tb), have luminescent properties that can be exploited in optical imaging. researchgate.net

RadionuclidePrimary Application(s)Half-lifeKey Emissions
Scandium-43 (⁴³Sc) PET Imaging3.89 hoursβ+ (88.1%)
Scandium-44 (⁴⁴Sc) PET Imaging3.97 hoursβ+ (94.3%)
Scandium-47 (⁴⁷Sc) Radionuclide Therapy, SPECT Imaging3.35 daysβ- (100%), γ (159 keV)
Copper-64 (⁶⁴Cu) PET Imaging, Radionuclide Therapy12.7 hoursβ+ (17.8%), β- (38.4%)
Silver-103 (¹⁰³Ag) PET Imaging65.7 minutesβ+
Silver-111 (¹¹¹Ag) Radionuclide Therapy7.47 daysβ- (100%)
Gadolinium (Gd) MRI Contrast AgentStableParamagnetic

This table presents a summary of radionuclides commonly chelated by tetraaza macrocycle derivatives for biomedical applications.

Conjugation Strategies for Site-Specific Radiolabeling of Biomolecules

To deliver a radionuclide to a specific biological target, such as a tumor cell, the chelator must be attached to a targeting biomolecule, like a peptide or an antibody. This is achieved using bifunctional chelators, which are derivatives of ligands like DOTA that have been modified to include a reactive functional group. elsevierpure.com This group allows for covalent bonding to the biomolecule without compromising the chelator's ability to bind the metal ion. elsevierpure.com

A key goal is site-specific conjugation, which ensures that each biomolecule is labeled with a precise number of chelators at a defined location. nih.govnih.gov This uniformity is critical for consistent pharmacokinetics and reliable diagnostic or therapeutic outcomes. Common strategies include:

Thiol-Maleimide Coupling: A cysteine residue, containing a unique thiol group, can be engineered into a protein or peptide. nih.gov A maleimide-functionalized DOTA derivative can then react specifically with this thiol group, forming a stable covalent bond. nih.gov

Click Chemistry: This refers to a class of reactions that are highly efficient, specific, and occur under mild conditions. nih.gov Synthesizing DOTA derivatives with azide (B81097) or alkyne functionalities allows them to be "clicked" onto biomolecules containing the complementary reactive group, providing a powerful method for site-specific labeling. nih.govnih.gov

Amine-Reactive Conjugation: While less specific, activating a carboxylate group on the chelator with agents like N-hydroxysuccinimide (NHS) allows it to react with primary amines (e.g., lysine (B10760008) residues) on a protein. nih.gov

These conjugation strategies have enabled the creation of a vast library of targeted radiopharmaceuticals for research and clinical use. elsevierpure.comacs.org

Applications in PET, SPECT, and MRI Contrast Enhancement

The versatility of tetraaza macrocycle derivatives allows them to be used across the major medical imaging modalities by simply changing the chelated metal ion. researchgate.net

PET (Positron Emission Tomography): This highly sensitive imaging technique detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. nih.gov DOTA-based chelators are routinely used to label targeting molecules with positron emitters like Gallium-68, Copper-64, and Scandium-44 for PET imaging of tumors and other diseases. mdpi.comresearchgate.netnih.gov

SPECT (Single Photon Emission Computed Tomography): SPECT imaging relies on detecting gamma radiation emitted directly from a radionuclide. It is widely accessible and can be used for both diagnosis and dosimetry. Radionuclides like Indium-111 and the therapeutic isotope Scandium-47, which emits a gamma ray suitable for SPECT, are often chelated with DOTA derivatives for these applications. biosynth.comrsc.org

MRI (Magnetic Resonance Imaging): MRI provides high-resolution anatomical images. nih.gov The contrast of these images can be significantly enhanced by agents that alter the relaxation times of water protons. nih.gov Gadolinium(III), with its large number of unpaired electrons, is highly effective at this. Gd(III) complexes of DOTA and its derivatives are among the most common and effective MRI contrast agents used in clinical practice. sigmaaldrich.comtcichemicals.com

Antitumor Activity and Chemotherapeutic Prodrug Design

Beyond their role in imaging, metal complexes of tetraaza macrocycles are being explored for direct therapeutic applications, particularly in the design of novel anticancer agents.

Hypoxia-Selective Bioreductive Prodrugs

Many solid tumors contain regions of low oxygen concentration, known as hypoxia. mdpi.comresearchgate.net These hypoxic cells are often resistant to traditional chemotherapy and radiotherapy. mdpi.com This unique tumor microenvironment can be exploited by using hypoxia-activated prodrugs (HAPs). frontiersin.orgresearchgate.net These are inactive compounds that are selectively converted into toxic drugs by enzymes present in the reductive environment of hypoxic cells. researchgate.net

Cobalt(III) complexes of macrocyclic ligands like cyclam (a 14-membered ring analog) have emerged as a promising platform for HAP design. nih.govnih.gov The underlying principle is:

A cytotoxic ligand is coordinated to a cobalt(III) center. The Co(III) ion is kinetically inert, meaning it holds onto its ligands very tightly, rendering the complex non-toxic. mdpi.comnih.gov

In the reductive environment of a hypoxic cell, the Co(III) center is reduced to Co(II). mdpi.commdpi.com

The resulting Co(II) complex is kinetically labile, meaning it rapidly releases its ligands. mdpi.com

The freed cytotoxic ligand can then exert its anticancer effect specifically within the targeted hypoxic tumor cell, minimizing damage to healthy, oxygenated tissues. rsc.org

This "activation by reduction" strategy has been used to design prodrugs that release various cytotoxic agents, demonstrating a sophisticated approach to targeting tumor-specific conditions. nih.govrsc.org

DNA Cleavage Activity

The ability of metal complexes to bind and cleave DNA is a well-established mechanism for anticancer drugs. Artificial nucleases, created from metal complexes, can induce DNA damage in cancer cells, leading to apoptosis (programmed cell death). morressier.com

Complexes of tetraaza macrocycles with metals such as copper(II), zinc(II), and cobalt(II/III) have been investigated for their ability to cleave DNA. morressier.com The cleavage can occur through two primary mechanisms:

Oxidative Cleavage: In the presence of a reducing agent (like hydrogen peroxide), the metal complex can generate highly reactive oxygen species (ROS), such as hydroxyl radicals. rsc.org These radicals can then attack the deoxyribose sugar or bases of the DNA backbone, causing strand scission. rsc.org

Hydrolytic Cleavage: The metal ion acts as a Lewis acid, coordinating to a phosphate (B84403) oxygen in the DNA backbone. This polarizes the phosphorus atom, making it more susceptible to nucleophilic attack by a metal-bound hydroxide (B78521) molecule, leading to the hydrolysis of the phosphodiester bond. nih.gov

Research into the DNA cleavage properties of these complexes aims to develop novel chemotherapeutics that can target and destroy cancer cells through direct interaction with their genetic material. nih.gov

Metal Chelation in Biological Systems for Therapeutic Intervention

Derivatives of the 13-membered macrocycle, 1,4,7,10-tetraazacyclotridecane, have been investigated for their strong metal-chelating properties, which form the basis for their potential therapeutic applications. The ability of these synthetic ligands to form stable complexes with various metal ions is a critical feature, particularly for applications in diagnostic imaging and targeted radiotherapy. The core structure of the macrocycle can be functionalized with various pendant arms to modulate the stability and selectivity of the resulting metal complexes, tailoring them for specific biological targets.

Research has focused on the synthesis of derivatives such as 2,2′,2″,2′′′-(this compound-1,4,7,10-tetrayl) tetraacetic acid (TRITA), which have been studied for their complexation with zirconium (Zr) and yttrium (Y) for potential use in radiopharmaceuticals. mdpi.comacs.orgresearchgate.netresearchgate.netnih.gov The kinetic inertness and thermodynamic stability of these complexes are paramount to prevent the release of toxic free metal ions in vivo. For instance, dioxo-derivatives like This compound-11,13-dione (B14458167) have been successfully radiolabeled with copper-64 (⁶⁴Cu), a radionuclide with applications in both positron emission tomography (PET) and radiotherapy. nih.gov

Another avenue of research involves the development of bifunctional chelators, where the macrocycle is attached to a biologically active molecule to guide the chelated metal ion to a specific site, such as a tumor. An example is the NAC-ATRIDAT conjugate, 2,2′-(12-(2-((2-acetamido-2-carboxyethyl)thio)acetamido)-11,13-dioxo-1,4,7,10-tetraazacyclotridecane-4,7-diyl)diacetic acid, which was designed for PET imaging by targeting amino acid transporter systems that are overexpressed in cancer cells. acs.orgnih.govbohrium.com These applications highlight the versatility of the this compound framework in designing metal-specific chelators for therapeutic and diagnostic purposes.

Derivative NameMetal Ion(s) StudiedPotential ApplicationKey Findings
2,2′,2″,2′′′-(this compound-1,4,7,10-tetrayl) tetraacetic acid (TRITA)Zr⁴⁺, Y³⁺RadiopharmaceuticalsForms stable complexes suitable for in vivo applications. mdpi.comacs.orgresearchgate.netresearchgate.netresearchgate.net
This compound-11,13-dioneCu²⁺ (⁶⁴Cu)PET Imaging, RadiotherapySuccessfully radiolabeled with ⁶⁴Cu. nih.gov
NAC-ATRIDATGa³⁺ (⁶⁸Ga)PET ImagingTargets amino acid transporters in tumors; shows good binding affinity and tumor uptake. acs.orgnih.govbohrium.com
12-[(4-bromophenyl)methyl]-1,4,7,10-tetraazacyclotridecaneCu²⁺, Zn²⁺, Ni²⁺Metal ChelationPreferentially binds to Cu(II) over other divalent metals. psu.edu
1,4,7,10-tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetraazacyclotridecane (TRI4S)Ag⁺Silver ChelationInvestigated for its ability to form stable complexes with silver ions. acs.org

Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathology of numerous diseases. Certain metal complexes can exhibit antioxidant properties, either by mimicking the function of antioxidant enzymes or by directly scavenging free radicals.

A specific derivative of this compound has been synthesized and evaluated for its radical scavenging capabilities. The compound, 2,2′-(2,9-dioxo-1,4,7,10-tetraazacyclotridecane-4,7-diyl)bis(N-(4-hydroxyphenethyl)acetamide), abbreviated as L13Tyra, features tyramine (B21549) pendant arms which contain phenolic hydroxyl groups. unison.mx These phenolic moieties are known to be effective hydrogen atom donors, a key mechanism for neutralizing free radicals.

The antioxidant capacity of L13Tyra was assessed using the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability of a compound to scavenge the stable radical cation ABTS•+. The uncomplexed L13Tyra ligand demonstrated a high antioxidant capacity, comparable to that of the standard antioxidant, ascorbic acid. unison.mx This activity is attributed to the phenolic groups on the tyramine arms. Interestingly, upon complexation with copper(II), the antioxidant capacity of the resulting complex was significantly reduced. unison.mxresearchgate.net This suggests that the coordination of the metal ion may hinder the ability of the phenolic groups to participate in radical scavenging reactions.

CompoundAssayAntioxidant CapacityKey Finding
L13Tyra (uncomplexed)TEACHigh, comparable to ascorbic acidThe tyramine pendant arms confer significant radical scavenging ability. unison.mx
[Cu₂(L13Tyra – 4H)(H₂O)ₓ]⁰TEACVery low (one-twentieth of the uncomplexed ligand)Copper(II) coordination inhibits the antioxidant activity of the ligand. unison.mx

Addressing Metal Ion Dysregulation

The homeostasis of essential metal ions such as copper, zinc, and iron is crucial for normal physiological function. Dysregulation of these metal ions has been linked to the pathogenesis of several neurodegenerative diseases and other disorders. Chelation therapy is a therapeutic strategy that involves the administration of chelating agents to bind to and facilitate the removal of excess or improperly bound metal ions, thereby restoring metal ion balance.

While specific studies on the use of this compound derivatives for treating diseases of metal ion dysregulation are not yet prevalent, the fundamental principle of their design makes them promising candidates for such applications. The development of derivatives with high affinity and selectivity for specific metal ions is the cornerstone of this approach.

Research into derivatives like 12-[(4-bromophenyl)methyl]-1,4,7,10-tetraazacyclotridecane has shown preferential binding for copper(II) ions over other biologically relevant metals like zinc(II) and nickel(II). psu.edu This selectivity is a critical attribute for a chelator intended to address the dysregulation of a specific metal without disrupting the homeostasis of others. The therapeutic goal in such cases is not necessarily the bulk removal of a metal, but rather the subtle modulation of its distribution and bioavailability. The versatility of the this compound scaffold allows for the fine-tuning of these properties through the strategic design of its derivatives, opening up possibilities for future therapeutic interventions in metal-related pathologies.

Q & A

Basic: What synthetic strategies ensure high purity of 1,4,7,10-Tetraazacyclotridecane derivatives?

Methodological Answer:
The synthesis of derivatives often involves alkylation or functionalization of the macrocyclic backbone. For example, tert-butyl ester protection of carboxylic acid groups (e.g., 1,4,7-tris(tert-butoxycarbonylmethyl) derivatives) improves solubility and facilitates purification. Key steps include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., CH₃CN, DCM) and bases (e.g., K₂CO₃) to minimize side reactions .
  • Purification : Silica gel chromatography with eluents like DCM/MeOH (25:1) yields >80% purity. HRMS-ESI and NMR (¹H, ¹³C) confirm structural integrity .
  • Common Pitfalls : Incomplete Boc-deprotection or residual solvents require iterative washing (e.g., CHCl₃) and vacuum drying .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for dust control. Use full-face shields for eye protection .
  • Exposure Mitigation : Avoid skin contact; rinse immediately with water for 15 minutes if exposed. For inhalation, move to fresh air and monitor for respiratory irritation .
  • Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste. Do not dispose into drains due to potential environmental toxicity .

Advanced: How do acid-dependent dissociation kinetics of metal complexes vary with macrocyclic ligand modifications?

Methodological Answer:
Studies on Cu(II) complexes reveal that dissociation rates depend on ligand rigidity and protonation states:

  • Kinetic Behavior : For this compound complexes, acidolysis follows a first-order rate law with second-order dependence on [H⁺], suggesting a stepwise protonation mechanism. Activation parameters (ΔH‡, ΔS‡) derived from variable-temperature studies indicate entropy-controlled dissociation .
  • Ligand Design : Introducing methyl groups (e.g., 13-TMC = 1,4,7,10-tetramethyl variant) increases steric hindrance, slowing dissociation by 2–3 orders of magnitude compared to unsubstituted analogs .
  • Contradictions : Discrepancies in reported rate constants may arise from differences in ionic strength or counterion effects. Standardize reaction media (e.g., 0.1 M HNO₃) for reproducibility .

Advanced: How can ligand functionalization enhance redox-sensitive MRI contrast agent performance?

Methodological Answer:
Redox-sensitive contrast agents require tailored substituents to modulate electron transfer and relaxivity:

  • Functional Groups : Thioether-linked chains (e.g., 9-(tritylthio)nonyl groups) enable reversible disulfide formation under oxidative conditions. This alters coordination geometry and water exchange rates, enhancing T₁/T₂ contrast .
  • Experimental Validation : Cyclic voltammetry confirms redox activity, while relaxivity measurements (e.g., r₁ at 1.5T) quantify responsiveness to glutathione or H₂O₂ .
  • Challenges : Non-specific thiol interactions may reduce selectivity. Use site-specific conjugation (e.g., para-substituted benzyl groups) to minimize off-target binding .

Data Contradiction: How to reconcile conflicting stability data for this compound derivatives under varying pH?

Methodological Answer:

  • Source Analysis : Cross-reference stability studies using identical pH buffers and temperature controls. For example, discrepancies in log K values for Cu(II) complexes may arise from differing ionic strengths (e.g., 0.1 M KCl vs. 0.5 M NaClO₄) .
  • Experimental Replication : Repeat stability assays (e.g., UV-Vis spectroscopy monitoring ligand-metal charge-transfer bands) under standardized conditions .
  • Computational Modeling : Density Functional Theory (DFT) can predict protonation equilibria and validate experimental stability trends .

Advanced: What analytical techniques resolve structural ambiguities in functionalized derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H-¹³C HSQC and NOESY identify regiochemical isomers in alkylated derivatives. For example, methylene protons adjacent to nitrogen show distinct splitting patterns (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : HRMS-ESI with isotopic resolution (e.g., m/z 645.4796 for C₃₃H₆₅N₄O₈) confirms molecular formulae, while MS/MS fragmentation reveals substituent positions .
  • X-ray Crystallography : Single-crystal structures resolve coordination geometries, as demonstrated for Co(IV)-oxo complexes with 13-TMC ligands .

Basic: What are the solubility and storage requirements for this compound salts?

Methodological Answer:

  • Solubility : Hydrochloride salts (e.g., cyclen tetrahydrochloride) are hygroscopic and soluble in water (>50 mg/mL at 25°C) but poorly soluble in organic solvents. Pre-dry samples under vacuum to prevent hydrolysis .
  • Storage : Store at –20°C in airtight containers with desiccants (e.g., silica gel). Avoid prolonged exposure to light, which may degrade thioether-functionalized derivatives .

Advanced: How do steric and electronic effects influence catalytic activity in metal complexes?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., tert-butyl groups) reduce metal accessibility, lowering catalytic turnover in oxidation reactions. For example, Co(IV)-oxo complexes with 13-TMC show slower O–O bond cleavage compared to less hindered analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylates) increase metal center electrophilicity, enhancing substrate activation. This is critical in aldehyde deformylation reactions catalyzed by Mn(III)-peroxo adducts .

Tables for Key Data

Property Value Reference
Cu(II) Complex log K (pH 2)10.2 ± 0.3 (this compound)
Co(IV)-oxo Stability (t₁/₂)>24 hours (13-TMC ligand)
Relaxivity (r₁, 1.5T)4.3 mM⁻¹s⁻¹ (thioether-modified)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.